molecular formula C10H7ClO2 B6270220 2-(1-benzofuran-2-yl)acetyl chloride CAS No. 86790-43-4

2-(1-benzofuran-2-yl)acetyl chloride

Cat. No. B6270220
CAS RN: 86790-43-4
M. Wt: 194.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-benzofuran-2-yl)acetyl chloride” is a chemical compound that contains a benzofuran ring. Benzofuran is a heterocyclic compound that is composed of fused benzene and furan rings . It is found naturally in plants and can also be obtained through synthetic reactions . It is used as a fine chemical intermediate .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, 2-Acetyl benzofuran was synthesized by refluxing salicylaldehyde and dry chloroacetone in the presence of potassium carbonate . Another method involves the Claisen condensation of 2a with diethyl oxalate in the presence of sodium methoxide .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The structure of “2-(1-benzofuran-2-yl)acetyl chloride” is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Benzofuran derivatives have been involved in various chemical reactions. For instance, a cocatalysis system (PdI2-thiourea and CBr4) enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their unique structural features. Benzofuran and its derivatives are versatile and have unique physicochemical properties, making them an important basis for medicinal chemistry .

Mechanism of Action

While the specific mechanism of action for “2-(1-benzofuran-2-yl)acetyl chloride” is not mentioned in the retrieved papers, it is noted that benzofuran derivatives exhibit various biological activities. For instance, to exhibit antibacterial activity, it is essential that benzofuran contains halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 .

Safety and Hazards

According to the safety data sheet, “2-(1-benzofuran-2-yl)acetyl chloride” is considered hazardous. It is highly flammable and causes severe skin burns and eye damage. It reacts violently with water and is corrosive to the respiratory tract .

Future Directions

Benzofuran derivatives have attracted much attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-benzofuran-2-yl)acetyl chloride involves the acylation of 1-benzofuran-2-ylmethanol with acetyl chloride in the presence of a Lewis acid catalyst.", "Starting Materials": [ "1-benzofuran-2-ylmethanol", "acetyl chloride", "Lewis acid catalyst" ], "Reaction": [ "To a solution of 1-benzofuran-2-ylmethanol in anhydrous dichloromethane, add a catalytic amount of Lewis acid catalyst.", "Slowly add acetyl chloride to the reaction mixture while stirring at room temperature.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture to room temperature and quench with ice-cold water.", "Extract the organic layer with dichloromethane and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable eluent to obtain pure 2-(1-benzofuran-2-yl)acetyl chloride." ] }

CAS RN

86790-43-4

Molecular Formula

C10H7ClO2

Molecular Weight

194.6

Purity

80

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.